1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJADRKBZHVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Advanced Isolation Methodologies for 1,7 Bis 4 Hydroxyphenyl 4 Hepten 3 One
Botanical Origins and Distribution of 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one
This section details the diverse plant sources from which this compound has been identified, highlighting its presence in families such as Zingiberaceae and Betulaceae.
Isolation from Alpinia officinarum (Galangal)
The rhizomes of Alpinia officinarum, commonly known as galangal, are a significant source of diarylheptanoids, including this compound. Various studies have documented the isolation of this and related compounds from this plant. Methodologies for extraction typically involve the use of solvents such as chloroform, with subsequent purification steps.
Occurrence in Betula platyphylla and Other Betulaceae Species
This compound, also known by the synonym platyphyllenone, has been identified in the bark of Betula platyphylla. nih.gov The presence of this compound extends to other members of the Betulaceae family, such as Alnus firma, indicating a broader distribution within this plant family. nih.gov The diarylheptanoids from these sources are often investigated for their chemical properties.
Detection in Dioscorea opposita (Chinese Yam)
While the genus Dioscorea is known to produce a variety of diarylheptanoids, extensive literature searches have not specifically identified this compound in Dioscorea opposita (Chinese Yam). Studies on Dioscorea villosa (wild yam) have led to the isolation of numerous other diarylheptanoids, but not the specific compound . nih.govacs.orgresearchgate.net
Isolation from Renealmia nicolaioides
Research on the phenolic constituents of the rhizome of Renealmia nicolaioides, a plant from the Zingiberaceae family, has led to the isolation of 1,7-bis(4-hydroxyphenyl)-(1E)-1-hepten-3-one. nih.gov This discovery marks the first report of this compound as a natural metabolite within this genus. nih.gov The isolation was achieved through chromatographic procedures from dichloromethane (B109758) and methanolic extracts. nih.gov
Identification in Curcuma Species (e.g., Curcuma longa, Curcuma kwangsiensis) and Related Taxa
The genus Curcuma, also belonging to the Zingiberaceae family, is a rich source of diarylheptanoids. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a curcuminoid, was first fully characterized from the rhizomes of Curcuma longa (turmeric) in 1993. documentsdelivered.comwikipedia.org Research on Curcuma kwangsiensis has also led to the isolation of various diarylheptanoids, including (E)-1,7-bis(4-hydroxyphenyl)-6-hepten-3-one. researchgate.netzfin.orgresearchgate.netchemicalbook.com The presence of these compounds is not limited to these species, with related diarylheptanoids found in other Curcuma species and related taxa like Etlingera elatior (torch ginger). documentsdelivered.comwikipedia.org
Chromatographic Separation and Purification Techniques
The isolation and purification of this compound and related diarylheptanoids from complex plant extracts rely on various advanced chromatographic techniques. These methods are essential for obtaining pure compounds for structural elucidation and further research.
A prominent technique utilized is High-Speed Counter-Current Chromatography (HSCCC) . nih.govnih.gov This is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. nih.gov HSCCC has been successfully employed for the preparative separation of diarylheptanoids from Betula platyphylla and Alnus japonica. nih.govdocumentsdelivered.com The selection of an appropriate two-phase solvent system is critical for achieving efficient separation. For instance, a system composed of ethyl acetate (B1210297)/acetonitrile (B52724)/water has been used for the purification of diarylheptanoids from Betula platyphylla. nih.govnih.gov
Column chromatography is another fundamental technique used in the isolation of these compounds. It is often used as a primary separation step. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is tailored to the polarity of the target compounds.
High-Performance Liquid Chromatography (HPLC) is frequently used for the analytical determination and purification of diarylheptanoids. It offers high resolution and sensitivity. Preparative HPLC can be employed for the isolation of specific compounds from fractions obtained through other chromatographic methods.
The general workflow for isolating this compound and its analogues involves:
Extraction: The plant material (e.g., rhizomes, bark) is extracted with suitable solvents like methanol, ethanol, or chloroform.
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities to yield fractions enriched with compounds of a certain polarity range.
Chromatographic Purification: The enriched fractions are subjected to one or more chromatographic techniques, such as column chromatography and HSCCC, to isolate the individual compounds.
Purity Analysis: The purity of the isolated compounds is typically assessed using analytical HPLC.
Below is a table summarizing the chromatographic techniques and solvent systems used for the separation of diarylheptanoids from some of the mentioned botanical sources.
| Botanical Source | Chromatographic Technique | Solvent System (v/v/v) | Isolated Compounds (Examples) | Reference(s) |
| Betula platyphylla | High-Speed Counter-Current Chromatography (HSCCC) | Ethyl acetate/acetonitrile/water (1:0.1:1) | Aceroside VIII, Platyphylloside | nih.govnih.gov |
| Alnus japonica | High-Speed Counter-Current Chromatography (HSCCC) | n-hexane/ethyl acetate/methanol/water (4:6:4:6) and ethyl acetate/methanol/water (1:0.1:1) | Hirsutanonol 5-O-β-D-glucopyranoside, 3-deoxohirsutenonol 5-O-β-D-glucopyranoside, Hirsutenone | documentsdelivered.com |
| Renealmia nicolaioides | Column Chromatography, HPLC | Not specified in detail | 1,7-bis(4-hydroxyphenyl)-(1E)-1-hepten-3-one | nih.gov |
| Curcuma kwangsiensis | Chiral Column Chromatography | Acetonitrile-water mixtures | (3S)- and (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound would be expected to show several key absorption bands.
The presence of the two phenolic hydroxyl groups would result in a strong, broad absorption band in the high-frequency region of the spectrum. The ketone carbonyl group, being conjugated with the carbon-carbon double bond, would show a strong, sharp absorption at a lower wavenumber than a simple saturated ketone. pg.edu.pl Other characteristic peaks would correspond to C=C stretching from the alkene and aromatic rings, C-O stretching of the phenols, and C-H stretching from both aromatic and aliphatic parts of the molecule. ucla.edu
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch | 3550 – 3200 | Strong, Broad |
| Aromatic C-H | Stretch | ~3030 | Variable |
| Aliphatic C-H | Stretch | 2950 – 2850 | Medium to Strong |
| Conjugated C=O (Ketone) | Stretch | 1690 – 1665 | Strong |
| Aromatic C=C | Stretch | 1600 – 1450 | Medium, Multiple Bands |
| Alkene C=C | Stretch | 1680 – 1620 | Variable |
Chemical Synthesis and Derivatization Strategies for 1,7 Bis 4 Hydroxyphenyl 4 Hepten 3 One and Its Analogues
Total Synthesis Approaches to the Core Diarylheptanoid Skeleton
The construction of the 1,7-diaryl-4-hepten-3-one framework can be achieved through several established and modern synthetic methodologies. These strategies focus on the efficient formation of the carbon-carbon bonds that constitute the seven-carbon aliphatic chain connecting the two hydroxyphenyl rings.
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing α,β-unsaturated ketones, which are key structural motifs in many diarylheptanoids. numberanalytics.com This reaction is a type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org
In the context of synthesizing 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one, a common strategy involves the condensation of 4-hydroxybenzaldehyde (B117250) with a suitable ketone. A direct approach could utilize a symmetrical ketone, reacting it with two equivalents of the aldehyde. For instance, the reaction of acetone (B3395972) with an appropriate benzaldehyde (B42025) under basic conditions (e.g., NaOH) can yield bis-benzylidene acetone derivatives. nih.gov
A plausible synthetic sequence for the target molecule's core structure would involve a two-step process:
Initial Condensation: Reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base to form 4-(4-hydroxyphenyl)-3-buten-2-one (a chalcone-like intermediate).
Second Condensation: The resulting intermediate is then reacted with a protected form of 4-hydroxypropionaldehyde or a related three-carbon synthon, followed by deprotection, to complete the seven-carbon chain.
Alternatively, a symmetrical diarylheptanoid like curcumin (B1669340), which shares a similar structural backbone, is often synthesized by the condensation of a substituted benzaldehyde with 2,4-pentanedione. This highlights the versatility of the Claisen-Schmidt reaction in building the diarylheptanoid skeleton. researchgate.net The reaction conditions can be optimized, with some procedures reporting high yields in the absence of a solvent, using solid sodium hydroxide (B78521) as a catalyst. wikipedia.orgnih.gov
Olefin metathesis has emerged as a powerful tool in modern organic synthesis for the formation of carbon-carbon double bonds. researchgate.net This catalytic reaction involves the exchange of alkylidene fragments between two alkenes, mediated by transition-metal catalysts, most notably those based on ruthenium (Grubbs catalysts). mdpi.comnih.gov The key advantages include high functional group tolerance and stereoselectivity. mdpi.comnih.gov
Cross-metathesis (CM) is particularly relevant for the synthesis of linear diarylheptanoids like this compound. sigmaaldrich.com This intermolecular reaction can connect two different olefin-containing fragments to construct the central part of the molecule. nih.gov A potential synthetic route using CM could involve:
Fragment Synthesis: Preparation of two key building blocks:
An allyl-substituted hydroxyphenyl precursor, such as 1-(4-hydroxyphenyl)pent-4-en-2-one.
An alkene partner, such as 3-(4-hydroxyphenyl)prop-1-ene.
Cross-Metathesis Reaction: The two fragments are then coupled using a Grubbs-type catalyst. This reaction would form the C4=C5 double bond of the target heptenone structure. The removal of the volatile byproduct, ethene, helps to drive the reaction to completion. sigmaaldrich.com
This methodology has been successfully applied to the synthesis of various linear diarylheptanoids, demonstrating its efficiency in constructing the (1E,4E)-pentadiene moiety found in some natural products. nih.gov
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.org The reaction employs a phosphorus ylide (a Wittig reagent), which reacts with a carbonyl compound to form a four-membered oxaphosphetane intermediate that subsequently decomposes to yield an alkene and a phosphine (B1218219) oxide. organic-chemistry.org
For the synthesis of this compound, the Wittig olefination provides a precise method for installing the C4=C5 double bond. A retrosynthetic analysis would disconnect the molecule at this double bond, leading to two synthons:
An aldehyde fragment, such as 3-(4-hydroxyphenyl)propanal.
A phosphorus ylide derived from a 4-(4-hydroxyphenyl)butan-2-one precursor.
The reaction between these two components would assemble the seven-carbon chain with the double bond at the desired position. The Wittig reaction and its variants have been utilized in the synthesis of numerous diarylheptanoids and related natural products. researchgate.netnih.gov For example, the synthesis of yashabushidiol derivatives has been accomplished using Wittig reactions to construct the core carbon skeleton. nih.gov
Achieving the correct stereochemistry is crucial in total synthesis. For this compound, this primarily concerns the geometry of the C4=C5 double bond, which is typically in the (E)-configuration in related natural products.
Several methods can control this stereochemical outcome:
Wittig Reaction Modifications: The stereochemistry of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally yield (E)-alkenes, making them suitable for synthesizing the target compound. organic-chemistry.org The Schlosser modification of the Wittig reaction also provides a route to (E)-alkenes from non-stabilized ylides. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: This variation of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more reactive than the corresponding ylides. The HWE reaction is renowned for its high (E)-selectivity in alkene formation and is a preferred method for creating trans double bonds. ukzn.ac.za
Asymmetric Synthesis for Chiral Analogues: While the target molecule itself is achiral, the synthesis of chiral diarylheptanoid analogues often requires advanced stereoselective techniques. For example, the Sharpless asymmetric epoxidation, followed by reductive ring-opening, has been used to create specific stereocenters in yashabushidiols, which are hydroxylated diarylheptanoids. nih.gov
These methodologies provide chemists with the tools to precisely control the three-dimensional structure of the synthesized molecules, ensuring the formation of the desired isomer.
Design and Synthesis of Structural Analogues and Derivatives
Modifying the structure of this compound can lead to the creation of novel compounds. A primary focus of derivatization is the alteration of the seven-carbon heptane (B126788) backbone.
Systematic changes to the heptane chain, including its degree of saturation and the pattern of unsaturation, can be achieved through various synthetic transformations.
Saturation: The central C4=C5 double bond can be readily reduced to a single bond to afford the corresponding saturated diarylheptanoid, 1,7-bis(4-hydroxyphenyl)heptan-3-one . This transformation is typically accomplished via catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. nih.gov This modification removes the rigidity of the double bond, allowing for greater conformational flexibility in the heptane chain.
Different Unsaturation Patterns: Introducing or altering the position and number of double bonds leads to a variety of analogues.
Heptatrienones: An important class of analogues features extended conjugation. A prominent example is 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , which contains two additional double bonds, creating a heptatrienone system. wikipedia.org The synthesis of such compounds can be achieved through Claisen-Schmidt type condensations involving precursors like 4-hydroxycinnamaldehyde or by reacting 4-hydroxybenzaldehyde with a dienone.
Heptanediones: Analogues featuring a second ketone group, such as a heptan-3,5-dione structure, can also be synthesized. These compounds often serve as precursors themselves in condensation reactions. For example, the synthesis of curcuminoids frequently involves the reaction of a substituted benzaldehyde with 2,4-pentanedione (a β-diketone).
The table below summarizes some key modifications of the heptane backbone.
Interactive Table: Modifications of the Diarylheptanoid Backbone
| Compound Name | Parent Structure | Modification Type | Resulting Structure | Synthetic Approach |
| 1,7-Bis(4-hydroxyphenyl)heptan-3-one | This compound | Saturation | Saturated Heptanone | Catalytic Hydrogenation (H₂/Pd-C) nih.gov |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | This compound | Increased Unsaturation | Conjugated Heptatrienone | Claisen-Schmidt Condensation wikipedia.org |
Functionalization of Aromatic Rings and Phenolic Hydroxyls
The phenolic hydroxyl groups and the aromatic rings of this compound are key targets for functionalization to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity. Common derivatization strategies include etherification and esterification of the hydroxyl groups.
Etherification: The synthesis of ether derivatives, such as methoxy (B1213986) analogues, is a well-established strategy for modifying phenolic compounds. For instance, the synthesis of O-methylacerogenin C, a cyclic diarylheptanoid ether, has been reported. mdpi.com This transformation is typically achieved by reacting the parent diarylheptanoid with an alkylating agent in the presence of a base. A plausible route for the mono- or di-etherification of this compound would involve the use of an alkyl halide (e.g., methyl iodide) or a sulfate (B86663) (e.g., dimethyl sulfate) in the presence of a base like potassium carbonate in an aprotic polar solvent such as acetone or DMF. The general scheme for such a reaction is presented below:
General Reaction for Etherification:
this compound + R-X (Alkyl Halide) + Base → 1-(4-alkoxyphenyl)-7-(4-hydroxyphenyl)-4-hepten-3-one / 1,7-bis(4-alkoxyphenyl)-4-hepten-3-one
Esterification: The conversion of the phenolic hydroxyl groups to esters is another common derivatization. Research on other diarylheptanoids has shown that the presence of free catechol structures is sometimes essential for certain biological activities, such as antioxidant effects. The formation of peracetate derivatives, where the hydroxyl groups are converted to acetate (B1210297) esters, has been shown to negate this activity in some cases. researchgate.net This highlights esterification as a tool to probe structure-activity relationships. The synthesis of these esters can be readily achieved by reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
General Reaction for Esterification:
this compound + (RCO)₂O (Acid Anhydride) or RCOCl (Acid Chloride) + Base → 1-(4-acyloxyphenyl)-7-(4-hydroxyphenyl)-4-hepten-3-one / 1,7-bis(4-acyloxyphenyl)-4-hepten-3-one
| Derivative Type | Reagents | Potential Product(s) |
| Ether | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Mono- or di-alkoxy derivatives |
| Ester | Acid anhydride (e.g., Acetic anhydride), Base (e.g., Pyridine) | Mono- or di-acyloxy derivatives |
Table 1: Functionalization of Phenolic Hydroxyls
Synthesis of Glycosylated Derivatives (Hexosides)
Glycosylation, the attachment of a carbohydrate moiety to a molecule, is a key strategy for increasing water solubility and altering the pharmacokinetic profile of a compound. The synthesis of glycosylated diarylheptanoids has been documented, with naturally occurring examples such as diarylheptanoid xylopyranosides being isolated from plants like Alnus japonica. researchgate.net
The synthesis of hexoside derivatives of this compound can be envisioned through established glycosylation methods. The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds. wikipedia.orgwikipedia.org In a typical Koenigs-Knorr reaction, a glycosyl halide (e.g., acetobromoglucose, a protected hexose) is reacted with an alcohol—in this case, one of the phenolic hydroxyl groups of the diarylheptanoid—in the presence of a promoter, often a silver or mercury salt. wikipedia.org More modern modifications of this reaction utilize promoters like cadmium carbonate or catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to enhance reaction rates and yields under milder conditions. nih.govmdpi.com
A plausible synthetic sequence would first involve the protection of one of the phenolic hydroxyl groups if monosubstitution is desired. Then, the remaining free hydroxyl group would be reacted with a protected hexosyl bromide (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) under Koenigs-Knorr conditions. The final step would be the deprotection of the sugar and any protected phenolic groups to yield the final glycosylated diarylheptanoid.
| Reaction | Key Reagents | Intermediate/Product | Reference Method |
| Glycosylation | Acetobromoglucose, Silver Carbonate or Cadmium Carbonate | Acetylated glycoside of the diarylheptanoid | Koenigs-Knorr Reaction wikipedia.orgmdpi.com |
| Deprotection | Mild base (e.g., Sodium methoxide (B1231860) in methanol) | Final glycosylated diarylheptanoid | Zemplén deacetylation |
Table 2: Plausible Synthesis of a Hexoside Derivative
Creation of Heterocyclic Analogues
The α,β-unsaturated ketone moiety within the heptane chain of this compound serves as a versatile precursor for the synthesis of various heterocyclic analogues. The introduction of heterocyclic rings can significantly alter the three-dimensional structure and electronic properties of the molecule, leading to novel biological activities. Key heterocyclic systems that can be synthesized from this scaffold include pyrazoles and isoxazoles.
Synthesis of Pyrazole (B372694) Analogues: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. d-nb.infonih.govorganic-chemistry.orgresearchgate.netmdpi.comresearchgate.net For this compound, a reaction with hydrazine hydrate (B1144303) would be expected to initially form a pyrazoline intermediate via cyclization. Subsequent oxidation of the pyrazoline ring would lead to the aromatic pyrazole. This transformation would replace the enone system with a stable, aromatic heterocyclic ring.
Plausible Reaction Scheme for Pyrazole Synthesis:
this compound + Hydrazine Hydrate → Pyrazoline intermediate
Pyrazoline intermediate + Oxidizing Agent (e.g., DDQ, or simply air/DMSO) → Pyrazole analogue
Synthesis of Isoxazole (B147169) Analogues: Isoxazoles can be formed from α,β-unsaturated ketones by reaction with hydroxylamine (B1172632) hydrochloride. rasayanjournal.co.inorganic-chemistry.orgnih.govmdpi.comnih.gov The reaction proceeds through the formation of an oxime, which then undergoes cyclization to yield an isoxazoline. Similar to the pyrazole synthesis, an oxidation step would be required to form the final isoxazole ring. Research has demonstrated the successful synthesis of isoxazole-tethered diarylheptanoids, highlighting the feasibility of this chemical transformation. nih.gov
Plausible Reaction Scheme for Isoxazole Synthesis:
this compound + Hydroxylamine Hydrochloride → Isoxazoline intermediate
Isoxazoline intermediate + Oxidizing Agent → Isoxazole analogue
| Target Heterocycle | Key Reagent | Reaction Type |
| Pyrazole | Hydrazine Hydrate | Condensation/Cyclization followed by Oxidation |
| Isoxazole | Hydroxylamine Hydrochloride | Condensation/Cyclization followed by Oxidation |
Table 3: Synthesis of Heterocyclic Analogues
Development of Metal Complexes for Enhanced Bioactivity
The β-diketone-like character of the enone moiety in diarylheptanoids like curcumin allows for the chelation of metal ions, forming stable metal complexes. rasayanjournal.co.inwikipedia.org This complexation has been explored as a strategy to improve the bioavailability and therapeutic efficacy of these compounds. A patent application has described the formation of metal complexes with various diarylheptanoids, suggesting that this approach can lead to enhanced bioactivity. wipo.int
For this compound, the oxygen atoms of the ketone and the enol tautomer can act as coordination sites for metal ions. The synthesis of such complexes would typically involve reacting the diarylheptanoid with a metal salt (e.g., chloride or acetate salt) in a suitable solvent system. The resulting complexes can exhibit altered physicochemical properties, such as solubility and stability, which may lead to improved biological performance. Research on curcumin has shown the formation of complexes with various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺). mdpi.com These complexes have been investigated for their potential in various therapeutic areas.
| Metal Ion | Potential Complex Geometry | Reported Bioactivity Enhancement (in related compounds) |
| Fe(III) | Octahedral | Enhanced antioxidant and antimicrobial activity |
| Zn(II) | Tetrahedral/Octahedral | Improved stability and bioavailability |
| Cu(II) | Square Planar/Tetrahedral | Enhanced antibacterial and antioxidant potential |
Table 4: Potential Metal Complexes and Their Properties
Biological Activities and Mechanistic Studies of 1,7 Bis 4 Hydroxyphenyl 4 Hepten 3 One Pre Clinical Investigations
Anti-inflammatory Efficacy and Molecular Mechanisms
The inflammatory response is a complex biological process involving various enzymes and signaling pathways. Research into 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one and related compounds suggests a potential role in modulating these inflammatory processes.
Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase (COX))
While direct studies on the inhibitory effect of this compound on cyclooxygenase (COX) enzymes are limited, research on structurally similar compounds provides insights. For instance, a modified p-aminophenol compound, 1,3-bis(p-hydroxyphenyl)urea, has been noted for its potential analgesic activity based on COX-2 inhibition. Furthermore, standardized hydroalcoholic extracts of four Asteraceae species, rich in phenolic compounds and flavones, have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes, with IC50 values ranging from 2.0 to 16.7 µg/mL. bjournal.org These findings suggest that the phenolic structure of this compound may contribute to similar inhibitory effects on pro-inflammatory enzymes like COX.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to modulate key inflammatory signaling pathways. A study on the structurally related diarylheptanoid 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one (AO-1) revealed that its neuroprotective effects, which can be linked to anti-inflammatory actions, are dependent on the activation of the PI3K-mTOR pathway. nih.gov This pathway is crucial in regulating cellular processes, including inflammation. The modulation of such pathways suggests a mechanism by which these compounds can exert their anti-inflammatory effects.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Overproduction of nitric oxide (NO) by macrophages is a hallmark of inflammation. A diarylheptanoid isolated from Curcuma comosa, which shares the core structure of this compound, was found to significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net This inhibition of NO production points towards a direct anti-inflammatory action at the cellular level.
Antioxidant Potential and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, plays a significant role in the pathogenesis of various inflammatory conditions. The antioxidant properties of this compound and its analogs have been a key area of investigation.
Direct Scavenging of Reactive Oxygen Species (ROS)
The phenolic hydroxyl groups present in the structure of this compound are characteristic features of many antioxidant compounds. Studies on related diarylheptanoids have demonstrated their capacity to mitigate oxidative stress. For example, the diarylheptanoid 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one (AO-1) was shown to reduce oxidative stress triggered by amyloid-β. nih.gov Another diarylheptanoid from Curcuma comosa, 7-(3,4 dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, exhibited potent antioxidant activity, comparable to that of vitamin C, and was effective in lowering intracellular reactive oxygen species (ROS). researchgate.net This suggests that this compound likely possesses similar ROS scavenging capabilities.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant efficacy. A study on the closely related curcuminoid, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, found that it inhibits lipid peroxidation more potently than alpha-tocopherol, a well-known antioxidant. wikipedia.org This strong inhibitory effect on lipid peroxidation highlights the potential of the bis(4-hydroxyphenyl)heptenone scaffold in protecting cellular membranes from oxidative damage. The antioxidant effects of curcumin (B1669340) and its analogues against the peroxidation of human low-density lipoprotein (LDL) have been attributed to the H-atom abstraction from the phenolic groups. nih.gov
Comparative Antioxidant Studies
The antioxidant potential of this compound and related curcuminoid compounds has been a subject of scientific investigation, often comparing their efficacy against established antioxidant agents. Studies have shown that the structural features of these compounds, particularly the phenolic hydroxyl groups, play a crucial role in their ability to scavenge free radicals.
Research comparing various curcuminoids has demonstrated that their antioxidant activity can vary based on the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings. For instance, some studies suggest that the presence of a 4-hydroxy-3-methoxyphenyl group contributes significantly to the antioxidative activity. nih.gov
In comparative assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test, the performance of curcuminoids is often benchmarked against standard antioxidants like Trolox. Hydrogenated derivatives of curcumin have been reported to exhibit stronger DPPH scavenging activity compared to curcumin itself. nih.gov The antioxidant capacity is a key aspect of the potential therapeutic effects of these compounds, as oxidative stress is implicated in the pathology of numerous diseases, including cancer.
Anticancer Activities and Cellular Pathways
The compound this compound, also referred to in some studies as BE1, has been identified as an active component in extracts from Betula platyphylla and has demonstrated significant anticancer properties in preclinical studies. superferment.co.uk Its mechanisms of action are multifaceted, involving the induction of programmed cell death, inhibition of cell proliferation, and modulation of key cellular signaling pathways.
Induction of Apoptosis in Cancer Cell Lines (e.g., Lung Cancer Cells, Breast Cancer Cells)
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in various cancer cell lines. In studies involving human lung cancer cells, treatment with this compound led to a notable increase in apoptotic cell death. superferment.co.uk This pro-apoptotic activity is fundamental to its potential as a chemotherapeutic agent, as it selectively targets and eliminates cancer cells.
The induction of apoptosis is a complex process involving both intrinsic and extrinsic pathways. In the context of breast cancer cells, for example, the induction of apoptosis by certain therapeutic agents has been shown to involve the generation of reactive oxygen species (ROS), a decrease in the levels of anti-apoptotic proteins like Bcl-2, the release of cytochrome c into the cytosol, and the activation of caspase-3. researchgate.net While not all of these specific mechanisms have been detailed for this compound in every cancer type, the overarching observation is its ability to trigger this critical cell death program.
| Cell Line | Cancer Type | Key Findings on Apoptosis Induction |
| Lung Cancer Cells | Lung Cancer | BE1 treatment resulted in the induction of apoptosis. superferment.co.uk |
| Breast Cancer Cells | Breast Cancer | General studies on related compounds show apoptosis induction via mitochondrial pathways. nih.gov |
Cell Cycle Arrest and Antiproliferative Effects
In addition to inducing apoptosis, this compound has been shown to inhibit the proliferation of cancer cells by causing cell cycle arrest. superferment.co.uk The cell cycle is a series of events that leads to cell division and replication. By interrupting this cycle, the compound can halt the uncontrolled growth of tumors.
Specifically, studies have demonstrated that treatment with this compound can cause cancer cells to accumulate in the G2/M phase of the cell cycle. superferment.co.uk This indicates that the compound interferes with the processes leading to mitosis, thereby preventing the cells from dividing and increasing in number. This antiproliferative effect has been observed in various lung cancer cell lines. superferment.co.ukmdpi.com
| Cell Line | Cancer Type | Effect on Cell Cycle | Antiproliferative Activity |
| Lung Cancer Cells | Lung Cancer | Arrest at the G2/M phase. superferment.co.uk | Effectively decreased cell viability. superferment.co.ukmdpi.com |
Modulation of Autophagy Flux
Autophagy is a cellular process of self-degradation that can either promote cell survival or contribute to cell death, depending on the context. In the case of cancer, autophagy can sometimes act as a survival mechanism for tumor cells under stress. Intriguingly, this compound has been found to suppress autophagy flux in lung cancer cells. superferment.co.uk
This suppression of autophagy is evidenced by the increased protein expression levels of both LC3 II and p62/SQSTM1. superferment.co.uk The accumulation of these proteins suggests a blockage in the autophagic process. Importantly, it has been observed that the pharmacological induction of autophagy can reduce the apoptosis induced by this compound, indicating that the inhibition of autophagy is a key component of its cancer-killing mechanism. superferment.co.uk
Activation of Key Signaling Pathways (e.g., p38 Pathway) in Cancer Cells
The cellular effects of this compound are mediated through the modulation of specific signaling pathways that regulate cell fate. One such critical pathway is the p38 mitogen-activated protein kinase (MAPK) pathway. Research has shown that exposure of lung cancer cells to this compound leads to the activation of the p38 pathway. superferment.co.uk
The activation of the p38 pathway is linked to the pro-apoptotic activity of the compound. superferment.co.uk The p38 pathway is known to be involved in cellular responses to stress and can play a role in inducing apoptosis. medchemexpress.commedchemexpress.com By activating this pathway, this compound can effectively push cancer cells towards a programmed cell death trajectory.
In vitro Tumor Model Applications (e.g., 3D Cell Co-culture Models)
The use of three-dimensional (3D) cell culture models, including co-culture systems, represents a more physiologically relevant approach to studying cancer biology and drug efficacy compared to traditional two-dimensional (2D) cultures. nih.govnih.gov These models can better mimic the complex tumor microenvironment. nih.gov
However, based on the currently available scientific literature, there is a lack of specific studies investigating the application of this compound in 3D cell co-culture models of cancer. While the development of such models for various cancer types, including breast and liver cancer, is an active area of research, the evaluation of this particular compound within these advanced in vitro systems has not yet been reported. nih.govnih.gov This represents a potential area for future research to further elucidate the compound's anticancer activities in a more tissue-like context.
Antiviral Properties of Related Diarylheptanoids
The emergence of novel viral pathogens, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has underscored the urgent need for the development of effective antiviral agents. In this context, natural products, including diarylheptanoids and related curcuminoids, have been investigated for their potential to inhibit viral replication and key viral proteins. Pre-clinical studies have explored their activity against SARS-CoV-2, focusing on critical targets like the nucleocapsid (N) protein and the receptor-binding domain (RBD) of the spike protein.
Inhibition of SARS-CoV-2 Nucleocapsid (N) Protein by Related Curcuminoids
The SARS-CoV-2 nucleocapsid (N) protein is a crucial structural protein that plays a vital role in viral replication, assembly, and pathogenesis. It is involved in encapsulating the viral RNA genome, and its function is essential for the formation of new virus particles. As such, the N protein represents a promising target for antiviral drug development.
In silico studies have suggested that curcumin, a prominent curcuminoid, has the potential to bind to and inhibit the SARS-CoV-2 N protein. Molecular docking analyses have predicted a favorable binding affinity of curcumin to the N protein. One study reported a binding free energy (ΔG) of -8.75 kcal/mol for curcumin with the nucleocapsid protein, suggesting a strong and stable interaction that could disrupt its function. semanticscholar.org This binding affinity is comparable to that of some drugs that have been investigated for COVID-19 treatment. semanticscholar.org These computational findings highlight the potential of curcuminoids to interfere with a key component of the SARS-CoV-2 replication machinery. Further in vitro and in vivo studies are necessary to validate these computational predictions and to fully elucidate the inhibitory mechanism of curcuminoids against the SARS-CoV-2 N protein.
Molecular Docking Studies on SARS-CoV-2 Receptor Binding Domain (RBD) Interactions
The entry of SARS-CoV-2 into host cells is mediated by the interaction of the receptor-binding domain (RBD) of its spike (S) protein with the human angiotensin-converting enzyme 2 (ACE2) receptor. Therefore, blocking this interaction is a primary strategy for preventing viral infection. Molecular docking studies have been extensively used to identify natural compounds that can bind to the S protein's RBD and potentially inhibit viral entry.
Several in silico studies have demonstrated the promising binding affinities of curcumin and its derivatives to the SARS-CoV-2 S protein RBD. These studies predict that curcuminoids can fit into the binding pocket of the RBD, forming stable interactions that could prevent its binding to the ACE2 receptor. The binding energies from these studies indicate the potential for strong inhibition. For instance, bisdemethoxycurcumin, a derivative of curcumin, has shown a particularly strong binding affinity.
Interactive Table: Molecular Docking of Curcuminoids with SARS-CoV-2 Spike Protein RBD
| Compound | Binding Energy (kcal/mol) | Source |
|---|---|---|
| Curcumin | -38.84 | researchgate.net |
| Bisdemethoxycurcumin | -10.01 | nih.gov |
| Demethoxycurcumin | -30.29 | researchgate.net |
This table is for informational purposes only and is based on in silico molecular docking studies. These values represent predicted binding affinities and may not directly correlate with in vivo efficacy.
These molecular docking results suggest that curcuminoids, particularly bisdemethoxycurcumin, have the potential to act as inhibitors of the SARS-CoV-2 spike protein. nih.gov The predicted binding interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the RBD. researchgate.net While these computational findings are encouraging, they require validation through in vitro and in vivo experimental studies to confirm the antiviral activity and to assess the therapeutic potential of these compounds.
Other Emerging Biological Activities
Beyond their well-documented anti-inflammatory and antioxidant effects, diarylheptanoids, including compounds structurally related to this compound, have shown promise in other therapeutic areas. Pre-clinical investigations have highlighted their potential as inhibitors of melanogenesis and alpha-glucosidase, suggesting their possible application in dermatology and for the management of hyperglycemia.
Melanogenesis Inhibition
Melanogenesis is the process of melanin (B1238610) production, and its over-activity can lead to hyperpigmentation disorders. The search for safe and effective melanogenesis inhibitors is an active area of research. Diarylheptanoids isolated from various natural sources have been investigated for their ability to modulate this process.
Studies on diarylheptanoids from the bark of Alnus hirsuta have demonstrated their inhibitory effects on melanogenesis in B16 mouse melanoma cells. researchgate.net These compounds were found to reduce melanin content and tyrosinase activity. researchgate.net Tyrosinase is a key enzyme in the melanin synthesis pathway. In one study, treatment with diarylheptanoids reduced melanin levels and tyrosinase activity to between 75% and 85% of the control. researchgate.net When melanogenesis was stimulated, the reduction was even more significant, with levels dropping to 13% to 43% of the stimulated control. researchgate.net Another study on diarylheptanoids from Alpinia officinarum also reported inhibitory activity against melanogenesis in theophylline-stimulated B16 melanoma 4A5 cells, with one compound showing an IC50 value of 10 μM. nih.gov
Alpha-Glucosidase Inhibitory Effects
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes alpha-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.
Several diarylheptanoids have demonstrated significant alpha-glucosidase inhibitory activity in pre-clinical studies. Research on diarylheptanoids from Ottelia acuminata revealed potent inhibitory effects, with one compound being 60-fold stronger than the commercial drug acarbose. nih.gov Similarly, diarylheptanoids isolated from the rhizomes of Alpinia species have also been shown to inhibit alpha-glucosidase. researchgate.net A study on the methanolic extract of Curcuma longa (turmeric), which contains curcuminoids (a class of diarylheptanoids), reported an IC50 value of 20.92 µg/mL for alpha-glucosidase inhibition. mdpi.com
Interactive Table: Alpha-Glucosidase Inhibitory Activity of Related Diarylheptanoids
| Compound/Extract | Source Organism | IC50 Value | Source |
|---|---|---|---|
| Diarylheptanoid (unspecified) | Alpinia officinarum | Not specified | nih.gov |
| Methanolic Extract | Curcuma longa | 20.92 µg/mL | mdpi.com |
| Diarylheptanoids (Otteacumienes) | Ottelia acuminata | Significantly more potent than acarbose | nih.gov |
This table is for informational purposes and summarizes pre-clinical findings. IC50 values represent the concentration of a substance required to inhibit the activity of an enzyme by 50% and can vary between studies.
These findings suggest that diarylheptanoids represent a class of natural compounds with the potential to be developed as alpha-glucosidase inhibitors for the management of hyperglycemia. Further research is needed to isolate and characterize the specific active compounds and to evaluate their efficacy and safety in vivo.
Structure Activity Relationship Sar Studies of 1,7 Bis 4 Hydroxyphenyl 4 Hepten 3 One and Its Analogues
Influence of Aromatic Substitutions on Biological Efficacy
The nature and position of substituents on the two aromatic rings of diarylheptanoids play a pivotal role in modulating their biological efficacy, particularly their cytotoxic properties against cancer cells. Research has consistently shown that the presence and pattern of hydroxyl and methoxy (B1213986) groups are key determinants of activity.
For instance, studies on diarylheptanoids isolated from Alpinia officinarum have highlighted the importance of the 4''-hydroxy-3''-methoxyphenyl moiety for potent cytotoxicity. nih.gov Analogues featuring this substitution pattern often exhibit significant activity against various cancer cell lines. Sun et al. found that diarylheptanoids with 3''-methoxy and 4''-hydroxy substituents on the benzene (B151609) ring demonstrated potent cytotoxicity against the IMR-32 human neuroblastoma cell line. nih.gov This suggests that the electronic and steric properties conferred by these groups are crucial for the interaction with biological targets.
Table 1: Cytotoxic Activity of Diarylheptanoid Analogues with Varied Aromatic Substitutions
| Compound Name | Aromatic Ring 1 Substituents | Aromatic Ring 2 Substituents | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one | Unsubstituted | 4''-OH, 3''-OCH3 | IMR-32 (Neuroblastoma) | Potent cytotoxicity reported | nih.gov |
| (5R)-5-methoxy-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanone | Unsubstituted | 4''-OH, 3''-OCH3 | IMR-32 (Neuroblastoma) | Potent cytotoxicity reported | nih.gov |
| Diarylheptanoid from A. officinarum (Compound 6) | - | 3''-OCH3, 4''-OH | IMR-32 (Neuroblastoma) | 0.11 | nih.gov |
| Diarylheptanoid from A. officinarum (Compound 24) | - | - | IMR-32 (Neuroblastoma) | 0.83 | nih.gov |
| Diarylheptanoid from A. officinarum (Compound 30) | - | - | IMR-32 (Neuroblastoma) | 0.23 | nih.gov |
| Alpinisin A (Diarylheptanoid-sesquiterpene conjugate) | - | - | SGC-7901 (Gastric Carcinoma) | 11 | rsc.org |
| Alpinisin A (Diarylheptanoid-sesquiterpene conjugate) | - | - | MCF-7 (Breast Cancer) | 15 | rsc.org |
| Alpinisin A (Diarylheptanoid-sesquiterpene conjugate) | - | - | CaSki (Cervical Carcinoma) | 15 | rsc.org |
Impact of Heptane (B126788) Chain Length and Degree of Unsaturation on Bioactivity
The degree of unsaturation within the heptane chain is a well-studied feature. The presence of a double bond, such as the 4-en-3-one system in 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one, introduces rigidity and planarity to the molecule. This can be crucial for activity. For instance, Sun et al. noted that the presence of a carbonyl group at C-3 and a double bond between C-4 and C-5 in the aliphatic chain contributed to the potent cytotoxicity of certain diarylheptanoids against the IMR-32 cell line. nih.gov The α,β-unsaturated ketone moiety is a Michael acceptor and can react with nucleophilic residues in proteins, which is a potential mechanism of action for some of its biological effects.
The position of the double bond can also influence activity. While direct comparative studies on diarylheptanoid isomers with varying double bond positions are scarce, research on other lipid-like molecules has shown that the location of a double bond affects membrane properties and molecular packing. mdpi.com This suggests that the positioning of the double bond in the heptane chain could similarly modulate the pharmacological profile of diarylheptanoids by altering their interaction with cell membranes or target enzymes. The presence and number of unsaturated bonds have been shown to consistently affect the activity patterns of other classes of molecules. nih.gov
Role of Ketone and Hydroxyl Group Positions in Pharmacological Profiles
The positions of the ketone and hydroxyl groups on the heptane chain are fundamental to the pharmacological profiles of diarylheptanoids. Most naturally occurring bioactive diarylheptanoids possess a 3-keto, 5-hydroxy or a 3,5-diketo functionality.
The α,β-unsaturated ketone system (a 3-keto-4-ene moiety) is a common structural feature in many bioactive diarylheptanoids. This functionality is a known reactive center and can participate in covalent interactions with biological macromolecules, which can be a key factor in their mechanism of action.
The presence and position of hydroxyl groups also significantly impact bioactivity. For example, some diarylheptanoids possess a 3-keto-5-hydroxy structure, while others have a 3,5-dihydroxy arrangement. nih.gov The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with target proteins. The specific placement of these groups dictates the geometry of these interactions. For instance, Alpinoids B and C, isolated from A. officinarum, feature a unique 3-keto-4-ene-5-hydroxy moiety. nih.gov The introduction of this hydroxyl group at C-5 creates a chiral center, adding another layer of structural complexity and potential for specific biological interactions.
While direct comparative studies of isomers with the ketone at different positions (e.g., C-3 vs. C-4) are limited, the established prevalence of the C-3 ketone in a vast number of bioactive diarylheptanoids suggests its importance for many of the observed pharmacological effects.
Stereochemical Considerations in Bioactive Diarylheptanoids
Stereochemistry plays a crucial role in the biological activity of diarylheptanoids, as many of these compounds possess one or more chiral centers. The spatial arrangement of substituents can dramatically affect the interaction of these molecules with their biological targets, which are themselves chiral.
A study on enantiomeric diarylheptanoids isolated from Ottelia acuminata demonstrated the importance of stereochemistry for α-glucosidase inhibitory activity. While the racemic mixture of otteacumiene G exhibited an inhibition ratio of 38.97% against α-glucosidase, further investigation into the individual enantiomers would be necessary to determine if one is more active than the other. researchgate.netnih.gov This highlights that the specific 3D conformation of the molecule is critical for its inhibitory effect.
Similarly, the (5R)-5-methoxy-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanone, isolated from Alpinia officinarum, showed potent cytotoxicity, indicating that the R configuration at the C-5 position is favorable for this activity. nih.gov In another example, the anti-tau activity of myricanol, a cyclic diarylheptanoid, was primarily attributed to the (aS,11R) enantiomer, underscoring the importance of both axial and central chirality for its specific neuroprotective effects.
The antiviral activity of diarylheptanoids has also been shown to be stereoselective. For instance, in a study of anti-respiratory syncytial virus (RSV) activity, the enantiomer of a synthetic diarylheptanoid (compound 66) showed stronger anti-RSV activity in mice compared to its stereoisomers. nih.gov This demonstrates that even subtle changes in the three-dimensional structure can lead to significant differences in pharmacological outcomes.
Table 2: Stereoselective α-Glucosidase Inhibitory Activity of Diarylheptanoids
| Compound | Stereochemistry | α-Glucosidase Inhibition Ratio (%) | Reference |
|---|---|---|---|
| Otteacumiene G (racemate) | Racemic | 38.97 | researchgate.netnih.gov |
| Acarbose (Positive Control) | - | 13.52 | researchgate.netnih.gov |
Advanced Analytical Approaches for Quantitative and Qualitative Analysis in Research Settings
Development of Robust LC-MS/MS Methods for Detection and Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of chemical compounds in complex mixtures. The development of a robust LC-MS/MS method for 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one is essential for its study in various research contexts. nih.gov
Method development involves the meticulous optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netmdpi.com Sample preparation aims to extract the analyte from its matrix (e.g., plasma, tissue homogenate, or plant extract) and remove interfering substances. Common techniques include protein precipitation for biological samples or solid-phase extraction (SPE) for cleaner extracts. researchgate.netnih.gov
Chromatographic separation is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC). For diarylheptanoids, reversed-phase chromatography on C18-bonded silica (B1680970) columns is common. researchgate.netcore.ac.uk A gradient elution system using water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to improve peak shape, is employed to separate the target compound from other matrix components. researchgate.netcore.ac.uk
The mass spectrometer, often a triple quadrupole instrument, provides high selectivity and sensitivity. nih.gov Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. A stable isotope-labeled internal standard, such as a deuterated version of the analyte (e.g., C4-d7 for a similar compound), is often used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. nih.gov The method is validated according to regulatory guidelines to ensure it is accurate, precise, linear, and specific for the intended application. mdpi.comendocrine-abstracts.org
Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound
| Parameter | Typical Setting | Purpose |
| Sample Preparation | Protein Precipitation (Acetonitrile) | To remove proteins from biological samples and extract the analyte. |
| LC System | UHPLC | Provides high-resolution separation with faster analysis times. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separates compounds based on hydrophobicity; standard for diarylheptanoids. researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves ionization and peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting the analyte. |
| Elution | Gradient | Allows for efficient separation of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical UHPLC. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective detection using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Creates charged ions from the analyte for MS analysis; mode depends on compound structure. |
| MRM Transition | e.g., Precursor Ion [M+H]⁺ → Product Ion | Specific ion transition monitored for quantification, ensuring high selectivity. |
| Internal Standard | Stable Isotope-Labeled Analyte | Corrects for variability in sample preparation and analysis. nih.gov |
Application of Molecular Networking for Metabolite Profiling and Discovery
Molecular networking has emerged as a powerful bioinformatics strategy for organizing and visualizing complex MS/MS data, significantly accelerating the discovery of natural products and the profiling of metabolites. scite.aiscienceopen.com This approach is particularly valuable for analyzing extracts from natural sources that may contain this compound and its structurally related analogues. nih.govresearchgate.net
The core principle of molecular networking is to group molecules with similar MS/MS fragmentation patterns into clusters, or "molecular families." scienceopen.com Since structurally similar molecules often fragment in comparable ways, these networks provide a visual map of the chemical space within a sample. This technique is frequently implemented using the Global Natural Products Social (GNPS) molecular networking platform. scienceopen.comresearchgate.net
The workflow begins with acquiring LC-MS/MS data from the sample in a data-dependent acquisition mode. nih.gov The raw data files are converted to an open format (e.g., mzXML) and uploaded to the GNPS server. nih.gov The platform's algorithm compares every MS/MS spectrum against all others to calculate similarity scores. Spectra with scores above a defined threshold are connected in a network, which can then be visualized using software like Cytoscape. nih.gov Nodes in the network represent unique parent masses, and the edges connecting them represent spectral similarity.
This visualization allows researchers to rapidly dereplicate known compounds by matching spectra against existing libraries within GNPS. researchgate.net More importantly, it highlights clusters of potentially novel analogues of known compounds, guiding the targeted isolation of new molecules. scite.ainih.gov For instance, identifying a node as this compound would immediately draw attention to all other connected nodes in its cluster as potential diarylheptanoid derivatives, streamlining the discovery process. nih.gov
Table 2: General Workflow for Molecular Networking-Based Metabolite Profiling
| Step | Description | Tools/Platform |
| 1. Sample Analysis | Acquire untargeted LC-MS/MS data from the extract. | UHPLC-QTOF-MS or similar high-resolution mass spectrometer. |
| 2. Data Conversion | Convert raw mass spectrometry data to an open-source format. | MS-Convert or similar software. |
| 3. Data Upload | Upload converted data files to the GNPS platform. | GNPS web server. nih.gov |
| 4. Network Generation | Run the molecular networking workflow on GNPS, which aligns and clusters spectra based on similarity. | GNPS online workflow. scienceopen.com |
| 5. Network Visualization | Visualize the generated network to explore molecular families. Nodes represent molecules, edges represent similarity. | Cytoscape. nih.gov |
| 6. Annotation & Dereplication | Annotate nodes by matching spectra to GNPS libraries and published data to identify known compounds. | GNPS spectral libraries. |
| 7. Discovery | Investigate unannotated nodes within clusters of known compounds (e.g., diarylheptanoids) to target novel structures for isolation. | Guided by network topology. nih.gov |
Chromatographic Purity Assessment for Research Grade Compound
Ensuring the purity of a research-grade compound is critical for the validity and reproducibility of scientific experiments. For this compound, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the standard for purity assessment. nih.gov
The principle of chromatographic purity analysis is to separate the main compound from any potential impurities, such as synthetic byproducts, degradation products, or residual starting materials. A high-purity compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. nih.gov
The analysis is typically performed using a reversed-phase HPLC system with a UV detector. researchgate.netcore.ac.uk Diarylheptanoids generally exhibit strong UV absorbance, making UV detection a suitable choice. researchgate.net The wavelength for detection is chosen based on the compound's UV maximum to ensure the highest sensitivity; for many diarylheptanoids, this is around 280 nm. researchgate.net
The purity is often expressed as a percentage of the total peak area. The area of the main compound's peak is divided by the sum of the areas of all peaks in the chromatogram. For a compound to be considered research grade, its purity is often required to be above a certain threshold, commonly >95% or >97%. nih.gov The development of such a method can be challenging due to the structural similarity of related diarylheptanoid derivatives, which may co-elute if the chromatographic conditions are not sufficiently optimized. researchgate.net
Table 3: Example of a Chromatographic Purity Report for this compound
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (50:50, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 282 nm |
| Retention Time (RT) | 8.45 min |
| Peak Area | 98.5% |
| Purity Specification | ≥95.0% |
| Result | Pass |
Future Research Trajectories and Pre Clinical Development Implications
Elucidation of Novel Molecular Targets and Signaling Networks
Initial studies have begun to unravel the molecular mechanisms underlying the effects of 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one. A key area of future research will be to build upon these findings to identify and validate novel molecular targets and the intricate signaling networks it modulates.
A significant breakthrough has been the discovery that this compound induces apoptosis in human lung cancer cells. nih.gov This process is mediated through the suppression of autophagy flux and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov The increased expression of both LC3-II and p62/SQSTM1 proteins following treatment with the compound provides evidence for autophagy inhibition. nih.gov
Future investigations should aim to:
Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography, and drug affinity responsive target stability (DARTS) assays to isolate and identify the direct molecular binding partners of this compound.
Expand Kinase Profiling: Broad-spectrum kinase inhibitor profiling could reveal additional kinases, beyond p38, that are modulated by the compound, offering a more comprehensive view of its signaling impact.
Investigate Upstream Regulators: Delving into the upstream signaling events that lead to the activation of the p38 pathway and the suppression of autophagy upon treatment with the compound.
Investigation of Pharmacological Profiles in Diverse Pre-clinical in vitro and in vivo Models
The pharmacological potential of this compound has been primarily demonstrated in the context of lung cancer. nih.gov A crucial next step is to broaden the scope of pre-clinical testing to a wider array of in vitro and in vivo models to ascertain its full therapeutic potential.
In vitro studies have shown that this compound effectively reduces the viability of several human lung cancer cell lines, including H460, A549, and H1299, while exhibiting lower toxicity towards non-cancerous BEAS-2B lung cells. researchgate.net The compound was also found to induce cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov
| Cell Line | Cancer Type | In Vitro Effect of this compound |
| H460 | Lung Cancer | Decreased cell viability, Apoptosis induction |
| A549 | Lung Cancer | Decreased cell viability, Apoptosis induction, G2/M cell cycle arrest |
| H1299 | Lung Cancer | Decreased cell viability, Apoptosis induction |
| BEAS-2B | Non-cancerous Lung | Lower cytotoxicity compared to cancer cell lines |
Future research should encompass:
A Broader Range of Cancer Models: Evaluating the efficacy of the compound in other cancer types, such as breast, prostate, and colon cancer, through in vitro cell viability and apoptosis assays.
Exploration of Other Therapeutic Areas: Given that structurally related diarylheptanoids have shown antiviral activities, it would be prudent to investigate the potential of this compound against a panel of viruses. scienceopen.commedchemexpress.com
Integration of Multi-omics Data for Comprehensive Biological Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. This approach allows for the simultaneous analysis of changes at the genomic, transcriptomic, proteomic, and metabolomic levels, providing a comprehensive picture of the compound's mechanism of action.
While specific multi-omics studies on this compound are yet to be conducted, research on other natural products demonstrates the power of this approach. For instance, a combined metabolomics and transcriptomics study on two varieties of Sechium edule identified 277 differentially accumulated metabolites and 739 differentially expressed genes, revealing insights into flavonoid regulation. researchgate.net Similarly, multi-omics analyses have been used to explore the relationships between dairy consumption, gut microbiota, and cardiometabolic health. nih.govnih.gov
Future research strategies should include:
Transcriptomic Analysis: Employing RNA-sequencing to identify global changes in gene expression in cells treated with the compound.
Proteomic Profiling: Using mass spectrometry-based proteomics to identify alterations in protein expression and post-translational modifications.
Metabolomic Studies: Analyzing the metabolic fingerprint of treated cells to understand the compound's impact on cellular metabolism.
Integrative Bioinformatic Analysis: Combining these datasets to construct comprehensive signaling and metabolic network models.
Computational Chemistry and In Silico Screening for New Indications and Lead Optimization
Computational chemistry and in silico screening are powerful tools for accelerating drug discovery and development. These methods can be employed to predict the biological activity of compounds, identify potential new therapeutic indications, and guide the optimization of lead compounds.
For instance, molecular docking and molecular dynamics simulations have been used to predict the binding affinity of a similar diarylheptanoid, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, to the N-terminal domain of the SARS-CoV-2 nucleocapsid protein. scienceopen.com In other research, in silico screening of natural compounds has been used to identify potential inhibitors of SARS-CoV-2 main protease and spike glycoprotein. nih.gov
Future computational studies on this compound should focus on:
Target Prediction: Using reverse docking and pharmacophore modeling to screen against databases of known protein structures to identify potential new molecular targets.
Structure-Activity Relationship (SAR) Studies: Generating and testing a library of analogs of the compound to understand the chemical features essential for its biological activity.
Lead Optimization: In silico modification of the parent compound to predict derivatives with improved potency, selectivity, and pharmacokinetic properties.
ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its analogs.
Strategies for Improving Bioavailability and Metabolic Stability for Pre-clinical Studies
A significant hurdle in the pre-clinical and clinical development of many natural products is their poor bioavailability and metabolic instability. While specific data for this compound is not yet available, the broader class of curcuminoids, to which it is related, is known for these challenges.
Strategies that have been successfully employed to enhance the bioavailability of curcuminoids and could be applicable to this compound include:
Formulation Development:
Solid Dispersions: Dispersing the compound in an inert, water-soluble carrier to improve its dissolution rate.
Lipid-Based Formulations: Incorporating the compound into liposomes, solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS) to enhance absorption.
Polymeric Nanoparticles: Encapsulating the compound within biodegradable and biocompatible polymers.
Chemical Modification:
Prodrug Synthesis: Creating derivatives that are converted to the active compound in vivo, potentially with improved absorption and stability.
Glucosidation: As seen with other diarylheptanoids, the addition of sugar moieties can alter physicochemical properties. nih.gov
Co-administration with Bioenhancers: Investigating the co-administration with agents that can inhibit metabolic enzymes or enhance intestinal permeability.
Future research in this area will be critical to ensure that the promising in vitro and in vivo activities of this compound can be translated into effective pre-clinical and potentially clinical outcomes.
Q & A
Q. What are the primary methods for synthesizing and characterizing 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one?
- Methodological Answer : The compound is primarily isolated from natural sources such as Alnus rubra bark or Etlingera elatior rhizomes via column chromatography and preparative HPLC. Structural elucidation relies on spectroscopic techniques:
- NMR : Assignments of aromatic protons (δ 6.5–7.2 ppm) and conjugated enone systems (δ 5.8–6.5 ppm for olefinic protons; δ 195–200 ppm for carbonyl carbons).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 296.36 (C₁₉H₂₀O₃) .
- X-ray Crystallography : Limited due to challenges in obtaining single crystals, but derivatives (e.g., methoxy-substituted analogs) have been crystallized for absolute configuration determination .
Q. How should researchers handle this compound to ensure laboratory safety?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation (GHS Category 2A/2B) .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
Q. What analytical techniques are used to assess the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water mobile phase (65:35 v/v) and UV detection at 280 nm. Purity ≥95% is typical for research-grade material .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) develop spots at Rf ~0.4 under UV light .
Advanced Research Questions
Q. How does this compound induce apoptosis in cancer cells, and what experimental models validate this mechanism?
- Methodological Answer :
- Mechanism : The compound suppresses autophagy flux and activates the p38 MAPK pathway, leading to caspase-3 cleavage. Key assays:
- Western Blotting : Detect phospho-p38, LC3-II (autophagy marker), and cleaved caspase-3 in A549 lung cancer cells .
- Flow Cytometry : Annexin V/PI staining quantifies apoptotic cells after 24–48 hr treatment (IC₅₀ ~20 µM) .
- In Vivo Models : Xenograft studies in nude mice show tumor volume reduction by ~50% at 10 mg/kg/day (oral administration) .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Source Variability : Bioactivity may differ based on the plant source (e.g., Betula platyphylla vs. Alpinia species). Standardize extraction protocols (e.g., 70% ethanol, Soxhlet extraction) .
- Cell Line Specificity : Test multiple lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) due to differential receptor expression.
- Metabolic Stability : Use liver microsome assays to assess compound degradation (e.g., CYP450-mediated oxidation) .
Q. What strategies optimize the compound’s bioavailability for therapeutic applications?
- Methodological Answer :
- Structural Modification : Introduce methoxy groups (e.g., Gingerenone A, CAS 128700-97-0) to enhance solubility and metabolic stability .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release; validate via in vitro permeability assays (Caco-2 monolayers) .
Q. How do researchers differentiate this compound from structurally similar diarylheptenoids?
- Methodological Answer :
- Chromatographic Separation : Use UPLC-PDA-MS with a HILIC column to resolve analogs (e.g., 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone vs. 1,7-bis(4-hydroxyphenyl)-5-hydroxy-4,6-hepadien-3-one) based on retention time and m/z .
- Bioactivity Profiling : Compare IC₅₀ values in kinase inhibition assays (e.g., p38α vs. JNK1) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
